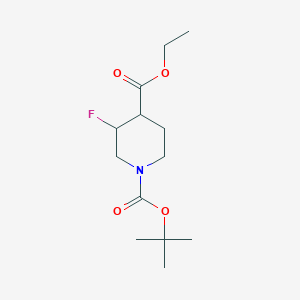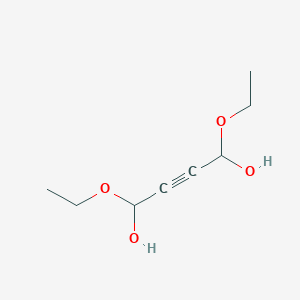
(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol is an organic compound with a specific stereochemistry, characterized by the presence of a benzyloxy group attached to a butane backbone with three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol typically involves the protection of hydroxyl groups, selective functionalization, and subsequent deprotection steps. One common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the butane backbone are protected using protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl groups.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the protected butane derivative.
Deprotection: The protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Benzyl halides, alkyl halides, or other nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins or enzymes, while the hydroxyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-(Benzyloxy)butane-1,2,4-triol: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-3-(Methoxy)butane-1,2,4-triol: A similar compound with a methoxy group instead of a benzyloxy group.
(2S,3S)-3-(Benzyloxy)pentane-1,2,4-triol: A homolog with an additional carbon in the backbone.
Uniqueness
(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol is unique due to its specific stereochemistry and the presence of a benzyloxy group, which imparts distinct chemical and biological properties. The combination of hydroxyl groups and the benzyloxy moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(2S,3S)-3-phenylmethoxybutane-1,2,4-triol |
InChI |
InChI=1S/C11H16O4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m0/s1 |
Clave InChI |
YYGZBCNOJHZTGA-QWRGUYRKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H](CO)[C@H](CO)O |
SMILES canónico |
C1=CC=C(C=C1)COC(CO)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15051075.png)



![3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B15051087.png)
![4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B15051090.png)

![[(2S)-2-amino-3-carboxypropyl]trimethylazanium](/img/structure/B15051106.png)
![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)
![(2-Methylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B15051137.png)


